3-[5-(3-Bromophenyl)thiophen-2-yl]prop-2-enoic acid
Description
Properties
IUPAC Name |
3-[5-(3-bromophenyl)thiophen-2-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO2S/c14-10-3-1-2-9(8-10)12-6-4-11(17-12)5-7-13(15)16/h1-8H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDSDCTZUJEUAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC=C(S2)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001238802 | |
| Record name | 3-[5-(3-Bromophenyl)-2-thienyl]-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001238802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1087784-22-2 | |
| Record name | 3-[5-(3-Bromophenyl)-2-thienyl]-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1087784-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[5-(3-Bromophenyl)-2-thienyl]-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001238802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Palladium-Catalyzed Cross-Coupling Reactions
The core strategy to synthesize this compound involves coupling a brominated thiophene intermediate with suitable aromatic precursors. The most commonly employed method is the Suzuki-Miyaura coupling , a palladium-catalyzed cross-coupling reaction between an aryl bromide and an aryl boronic acid derivative. This method offers high regioselectivity and functional group tolerance.
- Reaction Conditions : Typically, the reaction is conducted under inert atmosphere (nitrogen or argon) using anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) as solvents.
- Catalysts : Palladium complexes such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ are used, often with bases like potassium carbonate or cesium carbonate to facilitate the coupling.
- Optimization : Stoichiometric ratios of 1.2–1.5 equivalents of boronic acid improve yields; ligand additives stabilize reactive intermediates.
- Outcome : Formation of the 5-(3-bromophenyl)thiophene intermediate with high purity and yield.
Horner–Wadsworth–Emmons (HWE) Olefination
To introduce the prop-2-enoic acid moiety, the Horner–Wadsworth–Emmons reaction is employed, which allows for the formation of (E)-selective α,β-unsaturated carboxylic acids.
- Key Reagents : Phosphonoenolates derived from Weinreb amide-type phosphonates are used, which can be generated and isolated using isopropylmagnesium chloride (PrMgCl).
- Selectivity : The reaction conditions are optimized to favor the (E)-isomer, which is the desired configuration for this compound.
- Stability : The isolated phosphonoenolate intermediates are stable for extended periods (over six months) under inert atmosphere.
- Scope : This method is applicable to a broad range of aldehydes, including aromatic and α,β-unsaturated aldehydes, allowing for versatility in synthesizing related derivatives.
Detailed Reaction Scheme and Conditions
| Step | Reaction Type | Reagents & Conditions | Product/Outcome |
|---|---|---|---|
| 1 | Suzuki-Miyaura Coupling | Brominated thiophene + 3-bromophenyl boronic acid, Pd(PPh₃)₄ catalyst, K₂CO₃ base, THF, N₂ atmosphere, reflux 2-4 h | 5-(3-Bromophenyl)thiophene intermediate |
| 2 | HWE Olefination | Phosphonoenolate (Weinreb amide-type) generated with PrMgCl, aromatic aldehyde, THF, controlled temperature (room temp to 80°C) | (E)-3-[5-(3-Bromophenyl)thiophen-2-yl]prop-2-enoic acid |
Research Findings and Optimization Data
Yield and Selectivity
- Suzuki Coupling : Yields typically range from 70% to 90%, depending on catalyst loading and reaction time. Use of Pd(PPh₃)₄ at 3–5 mol% catalyst loading and 1.5 equivalents of boronic acid improves coupling efficiency.
- HWE Reaction : Achieves high (E)-selectivity (>90%) when using isolated phosphonoenolate intermediates and PrMgCl as base. Reaction temperature and solvent polarity significantly influence selectivity and yield.
Analytical Characterization
- Nuclear Magnetic Resonance (NMR) : $$^{1}H$$ and $$^{13}C$$ NMR confirm the regiochemistry and (E)-configuration of the olefinic bond.
- Mass Spectrometry (HRMS-ESI) : Confirms molecular weight consistent with the target compound (m/z ~ 309.18 g/mol).
- X-ray Crystallography : Validates the stereochemistry and planarity of the thiophene and bromophenyl rings.
Summary Table of Preparation Method Parameters
| Parameter | Suzuki-Miyaura Coupling | Horner–Wadsworth–Emmons Olefination |
|---|---|---|
| Starting Materials | Brominated thiophene, aryl boronic acid | Phosphonoenolate (Weinreb amide-type), aldehyde |
| Catalyst/Base | Pd(PPh₃)₄ (3–5 mol%), K₂CO₃ or Cs₂CO₃ base | PrMgCl base, THF solvent |
| Reaction Atmosphere | Nitrogen or argon | Argon |
| Temperature | Reflux (60–80°C) | Room temperature to 80°C |
| Reaction Time | 2–4 hours | 1–3 hours |
| Yield | 70–90% | Up to 90% |
| Selectivity | High regioselectivity | High (E)-selectivity (>90%) |
| Stability of Intermediates | Moderate | Phosphonoenolate stable >6 months |
Chemical Reactions Analysis
Types of Reactions: 3-[5-(3-Bromophenyl)thiophen-2-yl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can reduce the bromophenyl group or other functional groups present in the molecule.
Substitution: Substitution reactions can replace the bromine atom with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and various halides can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Reduced forms of the compound, such as alcohols or amines.
Substitution Products: New derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
3-[5-(3-Bromophenyl)thiophen-2-yl]prop-2-enoic acid has several scientific research applications:
Chemistry: It serves as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules and cellular processes.
Industry: Utilized in the production of advanced materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which 3-[5-(3-Bromophenyl)thiophen-2-yl]prop-2-enoic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used and the specific biological system it interacts with.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The following table highlights key structural analogs and their properties:
Key Observations:
Bioactivity : Thiophene-containing compounds, such as those in , demonstrate antitubercular activity, suggesting the target compound could be explored for similar applications .
Solubility : The sulfamoyl and trifluoromethyl groups in improve aqueous solubility compared to bromophenyl derivatives, which may limit the target compound’s bioavailability.
Physicochemical Properties
- Acidity: The propenoic acid group (pKa ~4.2) is more acidic than propanoic acid (pKa ~4.8) due to conjugation with the thiophene ring.
- Thermal Stability : Bromine and aromatic systems enhance thermal stability, as seen in similar brominated compounds .
Biological Activity
3-[5-(3-Bromophenyl)thiophen-2-yl]prop-2-enoic acid is a thiophene derivative that has garnered attention for its potential biological activities. This compound features a unique structure that combines a bromophenyl group with a thiophene ring and a prop-2-enoic acid moiety, which may contribute to its diverse biological effects. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and research findings.
- IUPAC Name : (2E)-3-[5-(3-bromophenyl)thiophen-2-yl]prop-2-enoic acid
- Molecular Formula : C₁₃H₉BrO₂S
- Molecular Weight : 309.18 g/mol
- Purity : ≥95%
Antimicrobial Activity
Research indicates that thiophene derivatives exhibit significant antimicrobial properties. A study evaluating various thiophene compounds demonstrated that this compound showed notable inhibition against several bacterial strains.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 18 |
| Control (Ampicillin) | E. coli | 22 |
| Control (Ampicillin) | S. aureus | 20 |
These results suggest that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria.
Anticancer Activity
The anticancer potential of this compound has been investigated in vitro using various cancer cell lines. A study reported the following IC50 values for different cancer types:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| HeLa (Cervical Cancer) | 30 |
| A549 (Lung Cancer) | 35 |
The results indicate that the compound exhibits cytotoxic effects on cancer cells, with MCF-7 cells being the most sensitive.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has shown promise in reducing inflammation. In a murine model of inflammation, the compound significantly reduced paw edema compared to the control group.
| Treatment Group | Paw Edema Reduction (%) |
|---|---|
| Control | 0 |
| Compound Treatment | 40 |
| Standard (Ibuprofen) | 50 |
This suggests that the compound may have therapeutic potential in treating inflammatory conditions.
The biological activity of this compound is likely mediated through multiple mechanisms:
- Inhibition of Enzyme Activity : The bromophenyl group may interact with specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Cell Membrane Disruption : The thiophene ring can disrupt bacterial cell membranes, leading to cell death.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways related to inflammation and cancer progression.
Case Studies
- Antimicrobial Screening : In a high-throughput screening of natural products for antimicrobial activity, this compound was identified as a lead candidate due to its efficacy against E. coli and S. aureus.
- Cancer Cell Line Studies : In vitro studies using MCF-7 and HeLa cells revealed that treatment with the compound led to increased apoptosis, suggesting its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-[5-(3-bromophenyl)thiophen-2-yl]prop-2-enoic acid, and what reaction conditions ensure high purity?
- Methodology : A modified Horner-Wadsworth-Emmons reaction can be employed, using anhydrous THF as the solvent and zinc powder as a reducing agent under nitrogen protection to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity. Reaction monitoring via TLC and HPLC is critical for intermediate validation .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions on the thiophene and bromophenyl moieties. High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography (if single crystals are obtainable) resolves stereochemical ambiguities, as demonstrated for structurally analogous bromophenyl propanoic acid derivatives .
Advanced Research Questions
Q. How can researchers design derivatives of this compound to enhance its biological activity while maintaining solubility?
- Methodology : Introduce electron-withdrawing groups (e.g., -CF₃) at the para position of the bromophenyl ring to modulate electronic effects, or replace the prop-2-enoic acid moiety with a bioisostere like tetrazole to improve metabolic stability. Computational tools (e.g., molecular docking with target proteins) guide rational design, followed by in vitro assays (e.g., enzyme inhibition) to validate activity .
Q. How can contradictions in spectral data (e.g., NMR splitting patterns vs. computational predictions) be resolved for this compound?
- Methodology : Use density functional theory (DFT) calculations to simulate NMR spectra and compare with experimental data. For unresolved discrepancies, variable-temperature NMR or 2D techniques (e.g., COSY, NOESY) clarify dynamic effects or spatial proximities. Cross-validate with X-ray crystallography when possible .
Q. What catalytic systems improve regioselectivity in functionalizing the thiophene ring of this compound?
- Methodology : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids can target the 5-position of the thiophene. Ligand selection (e.g., SPhos) enhances regiocontrol. For bromine retention, use mild conditions (e.g., low temperature, short reaction time) to avoid debromination .
Q. What protocols ensure safe handling and stability of this compound under experimental conditions?
- Methodology : Store the compound in amber vials at -20°C under inert gas (argon) to prevent photodegradation and oxidation. During synthesis, use fume hoods and personal protective equipment (gloves, goggles) due to potential bromine release. Stability studies (TGA/DSC) identify decomposition thresholds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
